Benzene, (1-cyclobuten-1-ylsulfonyl)-
Description
Significance of Sulfone Functional Groups in Contemporary Synthetic Strategy
The sulfone group (R-S(=O)₂-R') is a powerful and versatile functional group in organic synthesis. elsevierpure.comiomcworld.com Its strong electron-withdrawing nature significantly influences the reactivity of adjacent parts of a molecule. iomcworld.com Sulfones are prevalent in a wide array of pharmaceuticals, agrochemicals, and polymers, underscoring their importance. iomcworld.com
In synthetic chemistry, the sulfonyl group can serve multiple roles:
Activating Group: It can activate adjacent C-H bonds, facilitating the formation of carbanions for subsequent alkylation or condensation reactions.
Leaving Group: The sulfinate anion is a good leaving group, enabling various substitution and elimination reactions.
Dienophile/Michael Acceptor: Vinyl sulfones, which the title compound can be considered a cyclic analogue of, are excellent Michael acceptors and participate in Diels-Alder reactions, allowing for the construction of complex cyclic systems. orgsyn.org
The stability of the sulfone group under a variety of reaction conditions, coupled with its ability to be reductively removed, adds to its synthetic utility. researchgate.net
Research Context of Strained Cyclobutene (B1205218) Systems in Advanced Chemical Transformations
Cyclobutene, a four-membered cycloalkene, possesses significant ring strain (approximately 28.7 kcal/mol). wikipedia.org This inherent strain energy is a driving force for a variety of chemical transformations that are not readily accessible to their acyclic or larger-ring counterparts. The controlled release of this strain can be harnessed to construct more complex molecular scaffolds. researchgate.net
Research into strained cyclobutene systems often focuses on:
Ring-Opening Reactions: Thermally or photochemically induced ring-opening can lead to the formation of conjugated dienes.
Cycloaddition Reactions: The strained double bond of cyclobutene can participate in various cycloaddition reactions.
Rearrangements: Acid- or metal-catalyzed rearrangements can provide access to a diverse range of carbocyclic and heterocyclic systems.
The unique geometry and reactivity of cyclobutenes make them valuable building blocks in the synthesis of natural products and other complex organic molecules.
Conceptual Framework for Aromatic-Sulfonyl-Cyclobutene Architectures in Organic Synthesis
The combination of an aromatic ring, a sulfonyl group, and a cyclobutene moiety in a single molecule, as seen in Benzene (B151609), (1-cyclobuten-1-ylsulfonyl)- , creates a conceptually rich platform for synthetic innovation. The phenylsulfonyl group can modulate the reactivity of the cyclobutene ring, and in turn, the strained ring can be a handle for a variety of transformations.
Conceptually, this architecture could be utilized in several ways:
Strain-Release Functionalization: The phenylsulfonyl group can direct the regioselectivity of ring-opening or addition reactions to the cyclobutene double bond.
Domino Reactions: A reaction initiated at the sulfone group or the aromatic ring could trigger a cascade of reactions involving the strained cyclobutene.
Synthesis of Novel Scaffolds: The molecule could serve as a precursor to novel polycyclic or spirocyclic systems through intramolecular reactions.
The study of such molecules contributes to a deeper understanding of how the interplay between different functional groups can be exploited to develop novel and efficient synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
163706-67-0 |
|---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
cyclobuten-1-ylsulfonylbenzene |
InChI |
InChI=1S/C10H10O2S/c11-13(12,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
NBEUIIMJYDHOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of Benzene, 1 Cyclobuten 1 Ylsulfonyl and Analogues
Diverse Approaches to Vinyl Sulfone Synthesis Relevant to Cyclobutene (B1205218) Incorporation
The preparation of vinyl sulfones can be approached through numerous pathways. The selection of a particular method often depends on the substitution pattern of the desired alkene and the availability of starting materials. For a target like Benzene (B151609), (1-cyclobuten-1-ylsulfonyl)-, which features a tetrasubstituted, cyclic double bond, the choice of synthetic route is critical.
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in complex molecules. arkat-usa.orgsigmaaldrich.com While cross-metathesis (CM) is a viable method for creating sulfone-containing alkenes, its application to the synthesis of tetrasubstituted vinyl sulfones can be challenging. arkat-usa.orgresearchgate.net Ring-closing metathesis (RCM), however, presents a highly efficient strategy for the synthesis of cyclic sulfones, which can be precursors to compounds like Benzene, (1-cyclobuten-1-ylsulfonyl)-. ucsb.edu
The RCM approach typically involves the cyclization of an acyclic diene sulfone using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts. arkat-usa.orgucsb.edu This method is notable for its generality and efficiency in producing cyclic sulfones of various ring sizes. ucsb.edu For instance, the synthesis of a cyclobutene-containing sulfone could be envisioned via the RCM of a suitable diene precursor. The compatibility of the sulfone group with common metathesis catalysts is well-established, making this a plausible, albeit challenging, route for the target structure. arkat-usa.org
Table 1: Overview of Olefin Metathesis in Sulfone Synthesis
| Reaction Type | Description | Applicability to Target Compound | Key Catalyst | Reference |
|---|---|---|---|---|
| Cross-Metathesis (CM) | Intermolecular reaction between two olefins to form a new olefin. | Challenging for tetrasubstituted, electron-poor olefins like vinyl sulfones. | Second-generation Grubbs or Hoveyda-Grubbs catalysts. | arkat-usa.orgresearchgate.net |
| Ring-Closing Metathesis (RCM) | Intramolecular reaction of an acyclic diene to form a cyclic olefin. | A highly efficient method for synthesizing cyclic sulfones which could be precursors. | Ruthenium-based catalysts (e.g., Grubbs catalysts). | ucsb.edu |
Conjugate reduction of α,β-unsaturated sulfones is a method used to selectively reduce the carbon-carbon double bond while leaving the sulfone group intact. This transformation is more relevant to the modification of existing vinyl sulfones rather than their primary synthesis. nih.gov However, it can be a crucial step in a multi-step synthesis where a specific stereocenter or saturation level is required in a precursor molecule.
Catalytic enantioselective conjugate additions to α,β-unsaturated sulfones represent a sophisticated strategy for creating chiral sulfones. nih.gov While not a direct method for synthesizing the C=C bond of Benzene, (1-cyclobuten-1-ylsulfonyl)-, this pathway could be employed on related unsaturated sulfone precursors to introduce chirality before the final ring system is formed or modified.
Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org This reaction is not a method for forming the vinyl sulfone group itself but rather for functionalizing it. Applying the AD reaction to Benzene, (1-cyclobuten-1-ylsulfonyl)- would result in the formation of a diol on the cyclobutane (B1203170) ring, introducing two new stereocenters.
The reaction typically uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) and a stoichiometric reoxidant. wikipedia.orgyoutube.com The choice of ligand dictates the facial selectivity of the dihydroxylation. wikipedia.org The AD of vinyl sulfones has been successfully used in the synthesis of complex molecules, demonstrating the utility of this transformation for elaborating sulfone-containing scaffolds. nih.govnih.gov
Table 2: Ligands for Sharpless Asymmetric Dihydroxylation
| AD-mix | Chiral Ligand | Typical Outcome |
|---|---|---|
| AD-mix-α | (DHQ)2-PHAL | Delivers hydroxyl groups from the α-face. |
| AD-mix-β | (DHQD)2-PHAL | Delivers hydroxyl groups from the β-face. |
Recent advancements have focused on developing transition metal-free methods for vinyl sulfone synthesis to create more environmentally benign and cost-effective processes. One such method is the sodium iodide-mediated reaction of sulfinic acids with alcohols, which can produce vinyl sulfones with controlled selectivity. nih.govrsc.org This approach avoids the use of toxic metal catalysts and often proceeds under mild conditions.
The proposed mechanism involves the reduction of the sulfinic acid to a disulfide, which then acts as the active sulfenylating agent. nih.gov The solvent plays a crucial role in controlling the chemoselectivity of the reaction, allowing for the divergent synthesis of either vinyl sulfides or vinyl sulfones. nih.govrsc.org Another metal-free approach involves the iodine-mediated reaction of alkenes with sodium sulfinates in water at room temperature, offering a green and practical route to various vinyl sulfones.
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide, and its application can be extended to the synthesis of vinyl sulfones. ddugu.ac.in The process would involve the reaction of a ketone precursor (e.g., a cyclobutanone (B123998) derivative) with an α-sulfonyl phosphonium ylide.
The ylide is typically prepared by treating an α-sulfonyl phosphonium salt with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. ddugu.ac.inorganic-chemistry.org For a cyclic system like cyclobutene, the geometric constraints of the ring would be the dominant factor in the product's structure.
Table 3: Wittig Reaction Summary
| Ylide Type | Substituent on Ylide Carbon | Typical Product Stereochemistry |
|---|---|---|
| Stabilized | Electron-withdrawing (e.g., -COOR, -CN) | (E)-alkene |
| Non-stabilized | Alkyl, Aryl | (Z)-alkene |
One of the most traditional and straightforward methods for preparing vinyl sulfones is through the β-elimination of halosulfones or other suitable precursors. scripps.edu This strategy involves the removal of a hydrogen atom and a leaving group from adjacent carbons to form a double bond.
The synthesis would begin with a saturated cyclobutane ring. A sulfone group is introduced, and a leaving group (typically a halide) is installed on the adjacent carbon. Treatment with a base then induces elimination to form the cyclobutene double bond. This method offers a high degree of control over the position of the double bond, which is a significant advantage for synthesizing a specific isomer of a substituted vinyl sulfone. libretexts.org The choice of base and reaction conditions can be tuned to optimize the yield and prevent side reactions.
Strategies for Installing the Phenylsulfonyl Group onto Cyclobutene Scaffolds
Electrophilic Aromatic Substitution (EAS) with Sulfonyl Electrophiles (e.g., Sulfonylation)
Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org This transformation is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgmasterorganicchemistry.com The active electrophile in this reaction is believed to be protonated sulfur trioxide, HSO₃⁺, or sulfur trioxide itself. masterorganicchemistry.comyoutube.com
The mechanism involves the attack of the aromatic π-system on the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring and yields the corresponding benzenesulfonic acid. masterorganicchemistry.comlibretexts.org
An important feature of aromatic sulfonation is its reversibility. youtube.comlibretexts.org The sulfonic acid group can be removed by heating the sulfonic acid in the presence of dilute aqueous acid. wikipedia.org
For the synthesis of aryl sulfonyl chlorides, a key intermediate for many sulfone syntheses, chlorosulfonic acid (ClSO₃H) can be used. This reagent acts as both the sulfonating agent and the source of chlorine. libretexts.org The reaction proceeds through an initial sulfonation followed by conversion of the sulfonic acid to the sulfonyl chloride. libretexts.org
Table 3: Reagents for Electrophilic Aromatic Sulfonylation
| Reagent | Electrophile | Product |
| Fuming Sulfuric Acid (H₂SO₄/SO₃) | SO₃ or HSO₃⁺ | Aryl Sulfonic Acid |
| Chlorosulfonic Acid (ClSO₃H) | SO₂Cl⁺ | Aryl Sulfonyl Chloride |
Friedel-Crafts Alkylation and Acylation Considerations for Aryl-Sulfonyl Linkages
The Friedel-Crafts reactions are a cornerstone of organic chemistry for the formation of carbon-carbon bonds to aromatic rings. wikipedia.org These reactions, which fall under the category of electrophilic aromatic substitution, are broadly classified into alkylations and acylations. wikipedia.org
While Friedel-Crafts reactions are typically associated with the introduction of alkyl and acyl groups, their application to the direct formation of aryl-sulfonyl linkages presents certain challenges. The direct Friedel-Crafts sulfonylation of arenes with sulfonyl chlorides to form sulfones can be problematic. google.com Reactions of alkyl sulfonyl chlorides with aromatic compounds in the presence of a Friedel-Crafts catalyst often result in low yields of the desired sulfone. google.com This is attributed to a competing pathway where the sulfonyl chloride can generate an electrophilic chlorine species, leading to undesired ring chlorination. google.com
However, the use of alkyl sulfonyl fluorides in the presence of strong Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) has been shown to be a more effective method for the preparation of aryl alkyl sulfones. google.com The high electronegativity of fluorine suppresses the formation of an electrophilic fluorine species, favoring the desired sulfonylation pathway. google.com
Friedel-Crafts-type reactions have also been developed for the arylation of N-sulfonyl aldimines and sulfonamidesulfones with electron-rich arenes, catalyzed by species such as iron(III) chloride hexahydrate (FeCl₃·6H₂O). nih.govacs.org These methods lead to the formation of triarylmethanes and related structures. nih.govacs.org
Nucleophilic Substitution Reactions with Sulfonyl Halides
Nucleophilic substitution at the sulfur atom of sulfonyl halides is a fundamental and widely used method for the synthesis of sulfonic acid derivatives, including sulfones. acs.org Arenesulfonyl chlorides are common substrates in these reactions. mdpi.com
The mechanism of nucleophilic substitution at a tetracoordinate sulfur atom can be complex and is influenced by the nucleophile, substrate, and solvent. mdpi.com The reaction can proceed through a concerted SN2-type mechanism or an addition-elimination pathway involving a pentavalent intermediate. mdpi.comnih.gov
For the synthesis of sulfones, a common approach involves the reaction of a sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organolithium species. However, these reactions can be complicated by the reactivity of the organometallic reagent.
An alternative and often more reliable method is the reaction of a sulfonyl chloride with a sulfinate salt. This reaction, known as the Strecker synthesis of sulfones, provides a clean and efficient route to a wide variety of sulfones.
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions can be influenced by steric and electronic factors. nih.govresearchgate.net For instance, the presence of ortho-alkyl groups on an arenesulfonyl chloride can surprisingly accelerate the rate of substitution, a phenomenon referred to as "steric acceleration". nih.govresearchgate.net This is thought to be due to the relief of steric strain in the transition state. nih.govresearchgate.net
Studies on the hydrolysis and alcoholysis of various sulfonyl chlorides have provided valuable insights into the reaction mechanism. researchgate.netresearchgate.net The data often support an SN2-type mechanism that can shift towards a more SN1-like or SAN (addition-nucleophilic) character depending on the specific reaction conditions. researchgate.net
Table 4: Common Nucleophiles for Substitution on Sulfonyl Halides
| Nucleophile | Product Type |
| Alcohols/Phenols | Sulfonate Esters |
| Amines | Sulfonamides |
| Sulfinate Salts (RSO₂Na) | Sulfones |
| Water | Sulfonic Acids |
Transition Metal-Catalyzed Coupling Reactions, e.g., Cu-catalyzed cross-coupling of aryl iodides with NaSO₂Me
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur and carbon-carbon bonds in organic synthesis. tandfonline.comnih.gov These methods offer a powerful and versatile approach to the synthesis of sulfones, often with high functional group tolerance. rsc.orgchinesechemsoc.org
A variety of transition metals, including palladium, nickel, and copper, have been employed to catalyze the formation of sulfones. nih.govresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a sulfur-containing coupling partner.
One notable example is the copper-catalyzed cross-coupling of aryl iodides with sodium methanesulfinate (B1228633) (NaSO₂Me). This reaction provides a direct route to aryl methyl sulfones.
More broadly, the use of sulfur dioxide surrogates in transition metal-catalyzed coupling reactions has emerged as a valuable strategy for sulfone synthesis. researchgate.net Inorganic salts such as sodium metabisulfite (B1197395) can serve as both a source of sulfur dioxide and a connector in reductive cross-coupling reactions to form alkyl-alkyl sulfones without the need for a transition metal catalyst. chinesechemsoc.org
Desulfonylative cross-coupling reactions, where a sulfonyl group acts as a leaving group, have also gained prominence. tandfonline.com Catalytic transformations of aryl sulfones involving C-SO₂ bond cleavage have been developed using catalysts based on nickel, cobalt, and ruthenium. tandfonline.com These reactions allow for the formation of C-C, C-H, and C-P bonds. tandfonline.com
The reactivity of sulfones in these cross-coupling reactions can be enhanced by the introduction of electron-withdrawing groups on the sulfone. nih.gov This strategy has been used to facilitate challenging cross-coupling reactions for the synthesis of complex molecules. nih.gov
Table 5: Examples of Transition Metal-Catalyzed Sulfone Syntheses
| Catalyst System | Coupling Partners | Product Type |
| Copper Catalyst | Aryl Iodide + Sodium Methanesulfinate | Aryl Methyl Sulfone |
| Palladium Catalyst | Aryl Halide + Sulfinate Salt | Diaryl or Aryl Alkyl Sulfone rsc.org |
| Nickel Catalyst | Aryl Sulfone + Grignard Reagent | Biaryl rsc.org |
| Cobalt Catalyst | Aryl Sulfone + Hydride Source | Arene (Reduction) tandfonline.com |
Emerging and Multicomponent Synthetic Protocols
Recent advancements in catalysis and reaction design have led to the development of sophisticated methods for synthesizing sulfonyl compounds. These protocols often feature mild reaction conditions, high efficiency, and the ability to construct complex molecules from simple precursors in a single operation.
N-Heterocyclic carbenes (NHCs) have emerged as highly versatile organocatalysts capable of facilitating a wide range of chemical transformations. nih.gov In the realm of sulfone chemistry, NHCs have been shown to catalyze the rearrangement of certain vinyl sulfones under mild conditions. rsc.org A notable example is the conversion of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl)ethylene. nih.gov
The proposed mechanism for this rearrangement involves a conjugate addition/Umpolung process. nih.govrsc.org The reaction is initiated by the nucleophilic addition of the NHC to the beta position of the vinyl sulfone. nih.gov Subsequent protonation and base-mediated elimination lead to the ejection of a sulfinate ion. This sulfinate group then undergoes an intermolecular re-addition to a rearranged intermediate, ultimately yielding the thermodynamically more stable trans-1,2-disubstituted product. nih.gov
This rearrangement methodology has been ingeniously extended to tandem reactions. By combining the 1,1-bis(arylsulfonyl)ethylene substrate with a nitrone in the presence of an NHC catalyst, highly substituted isoxazolines can be generated in a single flask through a stereoselective [3+2] Huisgen cycloaddition. nih.gov This tandem rearrangement/cycloaddition process capitalizes on the in situ formation of the reactive vinyl sulfone intermediate, showcasing the power of NHC catalysis in building complex heterocyclic systems. rsc.org
Table 1: Examples of NHC-Catalyzed Reactions with Vinyl Sulfones Note: This table is illustrative, based on findings described in the literature.
| Entry | Vinyl Sulfone Substrate | Reaction Partner | NHC Catalyst | Product Type |
| 1 | 1,1-bis(phenylsulfonyl)ethylene | None | Triazolium-derived NHC | trans-1,2-bis(phenylsulfonyl)ethylene |
| 2 | 1,1-bis(phenylsulfonyl)ethylene | C-Phenyl-N-methylnitrone | Triazolium-derived NHC | Highly substituted Isoxazoline |
| 3 | 1,1-bis(p-tolylsulfonyl)ethylene | None | Imidazolium-derived NHC | trans-1,2-bis(p-tolylsulfonyl)ethylene |
The direct functionalization of unreactive aliphatic C(sp³)–H bonds represents a significant goal in modern synthesis. Photoinduced methodologies have provided a powerful tool for achieving this transformation, enabling the direct installation of sulfinate groups, which are key precursors to sulfones and other organosulfur compounds. rsc.org A reported method utilizes sodium metabisulfite as the sulfur dioxide source in a photoinduced C(sp³)–H sulfination reaction, allowing for the conversion of abundant aliphatic C–H bonds directly to sulfinates. rsc.org This reaction proceeds with high chemoselectivity, affording only monosulfination products. rsc.org
Another prominent approach employs decatungstate photocatalysis for the direct conversion of strong aliphatic C(sp³)–H bonds into the corresponding alkyl sulfinic acids. nih.gov The general mechanism involves the generation of an alkyl radical from the C–H bond via a photoinduced hydrogen atom transfer. This radical is then trapped by a sulfur dioxide source, such as SO₂ itself, to form a sulfonyl radical. nih.gov Subsequent reduction of this sulfonyl radical intermediate completes the catalytic cycle and yields the desired sulfinate product. nih.gov This strategy is applicable to a wide array of substrates, including complex, C(sp³)-rich scaffolds found in natural products and pharmaceuticals. nih.gov
Table 2: Substrate Scope in Photoinduced C(sp³)–H Sulfination Note: This table is illustrative, based on findings described in the literature.
| Entry | Alkane Substrate | Photocatalyst System | Product Type |
| 1 | Cyclohexane | Decatungstate / SO₂ | Cyclohexylsulfinic acid |
| 2 | Adamantane | Sodium Metabisulfite / Light | Adamantylsulfinate |
| 3 | Unprotected Amines | Decatungstate / SO₂ (aq.) | Distal C-H Sulfinated Amine |
Multicomponent reactions are highly valued for their efficiency in building molecular complexity from simple starting materials in a single step. A novel three-component synthesis of β-sulfonyl enamines has been developed utilizing silver(I) acetate (B1210297) as a mediator. rsc.orgrsc.org This reaction brings together secondary or tertiary amines with a sodium sulfinic acid salt to form the desired sulfonyl enamine products. nih.gov
A key feature of this methodology is the influence of the solvent on the reaction outcome. rsc.org When the reaction is conducted in tetrahydrofuran (B95107) (THF), β-sulfonyl enamines are the major products. nih.gov However, switching to a solvent system of ethanol-acetonitrile can selectively produce δ-sulfonyl dienamines. nih.gov This solvent-dependent selectivity adds a layer of versatility to the synthetic protocol.
From a practical standpoint, the reaction demonstrates good atom economy, which is further enhanced by the ability to isolate the elemental silver byproduct and reconvert it into silver(I) acetate for reuse. rsc.orgnih.gov The methodology has been successfully applied to the gram-scale synthesis of enamines, highlighting its potential utility in larger-scale applications. nih.gov The resulting disubstituted enamines can be further functionalized, for example, through lithiation and subsequent reaction with organohalides, to access a wider range of trisubstituted enamines. nih.gov
Table 3: Silver(I) Acetate-Mediated Synthesis of Sulfonyl Enamines and Dienamines Note: This table is illustrative, based on findings described in the literature.
| Entry | Amine | Sodium Sulfinate Salt | Solvent | Predominant Product |
| 1 | Tertiary Amine | Sodium benzenesulfinate | THF | β-Sulfonyl Enamine |
| 2 | Secondary Amine | Sodium p-toluenesulfinate | THF | β-Sulfonyl Enamine |
| 3 | Tertiary Amine | Sodium benzenesulfinate | Ethanol/Acetonitrile | δ-Sulfonyl Dienamine |
Advanced Studies on Reaction Mechanisms and Chemical Transformations of Benzene, 1 Cyclobuten 1 Ylsulfonyl
Reactivity Profiles of the 1-Cyclobutenyl Moiety
The 1-cyclobutenyl group in Benzene (B151609), (1-cyclobuten-1-ylsulfonyl)- is characterized by significant ring strain, which is a primary driving force for its reactivity. nih.govnih.gov This inherent strain facilitates a range of chemical transformations not readily observed in less strained cyclic or acyclic analogs. The phenylsulfonyl group, being a strong electron-withdrawing group, further influences the electronic properties of the double bond, modulating its reactivity in various reactions.
Ring-Opening Reactions with Various Nucleophiles, Radicals, and Electrophiles
The high ring strain of the cyclobutene (B1205218) ring makes it susceptible to opening under various conditions, including thermal, photochemical, and catalyst-mediated reactions. nih.govelsevierpure.com The electrocyclic ring-opening of cyclobutenes to form 1,3-dienes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. elsevierpure.comresearchgate.net For Benzene, (1-cyclobuten-1-ylsulfonyl)-, this thermal ring-opening would lead to the formation of a substituted butadiene derivative.
The reaction is typically conrotatory and can be initiated by heat. The resulting diene, a 2-(phenylsulfonyl)-1,3-butadiene derivative, is a versatile intermediate for subsequent reactions, such as Diels-Alder cycloadditions.
Nucleophilic attack can also induce ring-opening. Depending on the nature of the nucleophile and reaction conditions, addition to the carbonyl-like carbon of the sulfone group or conjugate addition to the double bond can occur, potentially followed by cleavage of the four-membered ring. nih.gov For instance, attack by a soft nucleophile at the 4-position could lead to an enolate-type intermediate that triggers ring opening.
Radical reactions can also initiate ring-opening. The formation of a radical at a position allylic to the double bond can weaken the ring structure and promote fragmentation, leading to a distonic radical cation intermediate which can be trapped or undergo further rearrangement. nist.gov
Sigmatropic Rearrangements and Skeletal Transpositions
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org While classic examples like the Cope and Claisen rearrangements involve nih.govnih.gov shifts in 1,5-dienes, the strained framework of the 1-cyclobutenyl moiety can participate in or facilitate other types of sigmatropic shifts and skeletal transpositions. wikipedia.orglibretexts.org
For instance, upon thermal activation, a "walk rearrangement," which can be classified as a (1,n) sigmatropic shift, could occur, especially in bicyclic systems derived from the initial compound. uh.edu More complex skeletal rearrangements can be initiated by the formation of reactive intermediates, such as vinylketenes generated from the thermal ring-opening of related cyclobutenones, which can then undergo further pericyclic reactions. researchgate.net Although Benzene, (1-cyclobuten-1-ylsulfonyl)- does not possess a ketone, the principle of strain-driven rearrangement remains pertinent.
The table below summarizes common classes of sigmatropic rearrangements potentially relevant to derivatives of the target compound.
| Rearrangement Type | Order [i,j] | Description | Typical Substrate |
| Cope Rearrangement | nih.govnih.gov | Rearrangement of a 1,5-diene. | 1,5-diene |
| Claisen Rearrangement | nih.govnih.gov | Rearrangement of an allyl vinyl ether or allyl aryl ether. libretexts.org | Allyl vinyl ether |
| nih.govlibretexts.org Hydrogen Shift | nih.govlibretexts.org | Migration of a hydrogen atom across a five-atom pi-system. libretexts.org | Substituted cyclopentadiene |
| Wittig Rearrangement | wikipedia.orgnih.gov | Anionic rearrangement of an allylic ether. libretexts.org | Allylic ether |
Cascade Reactions and Complex Structural Rearrangements
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. 20.210.105 The high reactivity and stored strain energy in the 1-cyclobutenyl moiety make Benzene, (1-cyclobuten-1-ylsulfonyl)- an ideal candidate for initiating such cascades. nih.govrsc.org
A common strategy involves the initial strain-releasing ring-opening of the cyclobutene. The resulting highly reactive intermediate, a substituted o-xylylene (B1219910) or a 1,3-diene, can be trapped intramolecularly by another functional group within the molecule. nih.gov This can lead to the rapid construction of complex polycyclic structures from a relatively simple starting material. For example, a reaction cascade can be initiated by the formation of a benzyne (B1209423) intermediate which then reacts to form a benzocyclobutene, followed by a 4π-electrocyclic ring-opening to generate an o-xylylene intermediate that undergoes subsequent cyclization. nih.gov Such sequences demonstrate how the release of strain can drive a series of mechanistically distinct and intriguing events. rsc.org
Research on related benzannulated enyne-allenes has shown that cascade radical cyclizations can lead to unusual cleavages and the formation of complex spiro compounds, highlighting the potential for intricate rearrangements originating from strained ring systems. nih.gov
Role as a Dienophile in Pericyclic Reactions, e.g., Diels-Alder
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is a critical factor. Typically, dienophiles are activated by electron-withdrawing groups, which lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). libretexts.org
In Benzene, (1-cyclobuten-1-ylsulfonyl)-, the phenylsulfonyl group is a powerful electron-withdrawing substituent, which strongly activates the double bond for Diels-Alder reactions. Furthermore, the inherent strain of the cyclobutene ring enhances its dienophilicity. nih.gov The release of this strain in the transition state of the cycloaddition reaction lowers the activation energy, making the reaction more favorable compared to less strained dienophiles like cyclopentenone or cyclohexenone. nih.gov
Therefore, Benzene, (1-cyclobuten-1-ylsulfonyl)- is expected to be a highly reactive dienophile, readily participating in Diels-Alder reactions with a wide range of dienes, including less reactive ones, to form complex bicyclic adducts. nih.govmasterorganicchemistry.com
Mechanistic Insights into Vinyl Sulfone Reactivity
The vinyl sulfone moiety [−SO₂−CH=CH₂] is a well-known Michael acceptor. The powerful electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.
Michael Addition Pathways and Selectivity
The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a vinyl sulfone. researchgate.net This reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds.
For Benzene, (1-cyclobuten-1-ylsulfonyl)-, the β-carbon of the vinyl sulfone system (the C2 position of the cyclobutene ring) is the primary site for nucleophilic attack. A wide variety of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in this reaction.
The mechanism involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized carbanion (an enolate-type intermediate). This intermediate is then typically protonated by a proton source (e.g., the solvent or a mild acid added during workup) to yield the final adduct. Studies on the Michael addition of (ethenesulfonyl)benzene show it can act as an irreversible inhibitor by binding to cysteine residues in enzymes, highlighting the reactivity of the vinyl sulfone group. researchgate.net
The selectivity of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. In some cases, intermolecular Michael additions have been observed where an aromatic ring, such as benzene, acts as the Michael donor in the presence of a Lewis acid like aluminum chloride. cust.edu.tw
The table below outlines the general pathway of a Michael addition reaction to Benzene, (1-cyclobuten-1-ylsulfonyl)-.
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the vinyl sulfone. | Resonance-stabilized carbanion intermediate. |
| 2. Protonation | The carbanion intermediate is protonated by a proton source (H⁺). | Final 1,4-addition product. |
Cycloaddition Reactions, e.g., [3+2] Huisgen Cycloadditions
The chemical reactivity of Benzene, (1-cyclobuten-1-ylsulfonyl)-, particularly its cyclobutene moiety, makes it a valuable participant in cycloaddition reactions. The strong electron-withdrawing nature of the phenylsulfonyl group activates the double bond, rendering it an excellent dipolarophile for [3+2] Huisgen cycloadditions. organic-chemistry.org This class of reactions involves the concerted interaction of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. nih.govsphinxsai.com
In the context of Benzene, (1-cyclobuten-1-ylsulfonyl)-, the activated alkene readily reacts with various 1,3-dipoles, such as azides, nitrile oxides, and diazomethane. organic-chemistry.org For instance, the reaction with an organic azide (B81097) would lead to the formation of a triazole ring fused to the cyclobutane (B1203170) scaffold. The reaction is a stereoconservative, concerted pericyclic process where two π-electrons from the dipolarophile and four π-electrons from the dipole participate. organic-chemistry.org The regioselectivity of the addition is governed by both steric and electronic factors, with the electron-withdrawing sulfonyl group playing a key role in directing the orientation of the 1,3-dipole. organic-chemistry.org The copper-catalyzed variant of the azide-alkyne cycloaddition is a premier example of a click reaction, known for its high yield and specificity, though the thermal reaction with alkenes is also well-established. organic-chemistry.orgwikipedia.org
The general scheme for a [3+2] cycloaddition involving Benzene, (1-cyclobuten-1-ylsulfonyl)- is depicted below:
Figure 1: General scheme of a [3+2] cycloaddition reaction with Benzene, (1-cyclobuten-1-ylsulfonyl)-.The versatility of this reaction allows for the synthesis of a diverse library of complex heterocyclic compounds built upon the strained cyclobutane framework.
| 1,3-Dipole | Resulting Heterocycle |
| Organic Azide (R-N₃) | Triazoline |
| Diazomethane (CH₂N₂) | Pyrazoline |
| Nitrile Oxide (R-CNO) | Isoxazoline |
| Azomethine Ylide | Pyrrolidine |
Table 1: Examples of 1,3-Dipoles and the Corresponding Heterocyclic Products from [3+2] Cycloaddition.
Participation in Organometallic and Organocatalytic Transformations
The electronically deficient alkene of Benzene, (1-cyclobuten-1-ylsulfonyl)- is a versatile substrate in a range of organometallic and organocatalytic transformations. The vinyl sulfone motif is particularly reactive in conjugate addition reactions and couplings catalyzed by transition metals or small organic molecules. nih.govacs.org
Organocatalytic Reactions: An important transformation is the asymmetric Michael addition of nucleophiles, such as unmodified aldehydes or ketones, to the vinyl sulfone double bond. nih.gov This reaction, often catalyzed by chiral secondary amines (e.g., silylated biarylprolinols), allows for the enantioselective formation of a new carbon-carbon bond at the β-position to the sulfonyl group. nih.gov This provides a powerful method for the asymmetric α-alkylation of carbonyl compounds. nih.gov
Organometallic Transformations: The compound can participate in various transition-metal-catalyzed reactions. For example, nickel-photoredox dual catalysis enables the intermolecular reductive coupling of alkynes with activated alkenes, including vinyl sulfones. acs.org This process affords homoallylic sulfones with high regio- and stereoselectivity. acs.org Furthermore, palladium-catalyzed reactions, such as asymmetric allylic alkylations, can be employed on derivatives of this scaffold to produce enantioenriched cyclic sulfones. mdpi.com Rhodium catalysts have also been used for the asymmetric hydrometallation of cyclobutenes, which could be applied to this system for further functionalization. researchgate.net
| Transformation Type | Catalyst Example | Reagents | Product Type |
| Asymmetric Michael Addition | Silylated Biarylprolinol | Aldehyde, Vinyl Sulfone | α-Alkylated Aldehyde Derivative |
| Reductive Coupling | Ni(acac)₂ / Photoredox Catalyst | Alkyne, Vinyl Sulfone | Homoallylic Sulfone |
| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / Chiral Ligand | Nucleophile, Sulfone Substrate | Enantioenriched Cyclic Sulfone |
Table 2: Summary of Organometallic and Organocatalytic Transformations.
Electron-Withdrawing Effects of the Sulfonyl Group on Alkene Reactivity
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation by the sulfur atom. fiveable.meresearchgate.net In Benzene, (1-cyclobuten-1-ylsulfonyl)-, this group exerts a profound influence on the reactivity of the cyclobutene double bond.
The primary effects are:
Activation of the Double Bond: The sulfonyl group deactivates the alkene towards electrophilic attack but strongly activates it towards nucleophilic attack. It achieves this by inductive electron withdrawal and resonance stabilization of a negative charge on the α-carbon. This polarization makes the β-carbon of the double bond highly electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of soft nucleophiles. scripps.edu
Stabilization of Intermediates: The electron-withdrawing nature of the sulfonyl group can stabilize adjacent carbanions. fiveable.me This is crucial in reactions that proceed via carbanionic intermediates, such as the Michael addition, where the initial nucleophilic attack generates an enolate-like species stabilized by the sulfone.
Increased Dienophilicity/Dipolarophilicity: As discussed in section 3.2.2, the withdrawal of electron density from the π-system of the alkene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates interactions with the Highest Occupied Molecular Orbital (HOMO) of dienes and 1,3-dipoles in cycloaddition reactions, thereby increasing the reaction rate and making the compound a highly reactive dienophile or dipolarophile. organic-chemistry.orgnih.gov The reactivity of cyclobutenone as a dienophile is similarly enhanced by ring strain. nih.govresearchgate.net
This electronic modulation is fundamental to the synthetic utility of Benzene, (1-cyclobuten-1-ylsulfonyl)-, enabling its participation in a wide array of chemical transformations that would not be feasible for an unactivated cyclobutene.
Transformations Involving the Sulfonyl Group
Reductive Desulfonylation and Olefination Reactions
After the sulfonyl group has served its purpose as an activating or directing group, it can be removed or transformed. Two key transformations are reductive desulfonylation and olefination reactions. wikipedia.orgresearchgate.net
Reductive Desulfonylation: This process involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond. wikipedia.org It effectively removes the sulfonyl moiety from the molecule. This reaction is typically achieved using a variety of reducing agents, including active metals, metal amalgams, and hydride reagents. wikipedia.orgresearchgate.net The choice of reagent can depend on the other functional groups present in the molecule. For α-nitro sulfones, a mild reduction can be achieved using sodium dithionite (B78146) with a viologen catalyst.
Olefination Reactions: The sulfonyl group is central to the Julia olefination and its more modern variants, such as the Julia-Kocienski olefination, which are powerful methods for constructing alkenes. wikipedia.orgorganic-chemistry.org In the classic Julia-Lythgoe olefination, an α-sulfonyl carbanion reacts with an aldehyde or ketone to form a β-hydroxy sulfone. wikipedia.org This intermediate is then acylated and subjected to reductive elimination, typically with sodium amalgam, to yield an alkene. wikipedia.orgwikipedia.org The Julia-Kocienski modification uses heteroaryl sulfones (e.g., benzothiazolyl sulfones) which undergo a spontaneous elimination sequence, avoiding the need for harsh reducing agents. organic-chemistry.orgnih.gov These methods are highly valued for their ability to control alkene geometry.
| Reaction | Reagent Examples | Outcome |
| Reductive Desulfonylation | Sodium Amalgam (Na/Hg), Samarium(II) Iodide (SmI₂), Aluminum Amalgam (Al/Hg) | Replacement of -SO₂Ph with -H |
| Julia-Kocienski Olefination | 1. Base (e.g., KHMDS) 2. Aldehyde/Ketone | Formation of a C=C double bond |
Table 3: Reagents for Desulfonylation and Olefination Reactions.
Sulfonyl Group as an Activating Group for Alcohols and Other Functionalities
While the sulfonyl group in the title compound activates the adjacent alkene, the broader family of sulfonyl compounds, particularly sulfonyl chlorides, are extensively used to activate other functional groups, most notably alcohols. youtube.comchem-station.com
When an alcohol is treated with a sulfonyl chloride (such as p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine, it is converted into a sulfonate ester (a tosylate or mesylate, respectively). youtube.com This transformation is crucial because the hydroxyl group (-OH) is a very poor leaving group in nucleophilic substitution and elimination reactions. In contrast, the sulfonate group (-OSO₂R) is an excellent leaving group, comparable in ability to halides, because its negative charge is highly stabilized by resonance. youtube.com
This "activation" of the alcohol opens up pathways for a variety of subsequent reactions:
Nucleophilic Substitution (Sₙ2): The activated alcohol can be readily displaced by a wide range of nucleophiles. The reaction proceeds with inversion of stereochemistry at the carbon center. youtube.com
Elimination (E2): In the presence of a strong, non-nucleophilic base, the sulfonate ester can undergo elimination to form an alkene.
Similarly, sulfonyl groups are effective for protecting amines. The reaction of an amine with a sulfonyl chloride forms a sulfonamide, which reduces the nucleophilicity and basicity of the nitrogen atom. chem-station.com This protecting group is stable to a wide range of acidic and basic conditions. chem-station.com
Nucleophilic Addition to Sulfonyl Fluorides and Chlorides
The sulfur atom in sulfonyl halides, such as benzenesulfonyl chloride and the more recently popular benzenesulfonyl fluoride (B91410), is highly electrophilic. This makes it susceptible to attack by a variety of nucleophiles. These reactions are fundamental for the synthesis of sulfonamides, sulfonate esters, and sulfones. researchgate.netccspublishing.org.cn
Sulfonyl Chlorides: Benzenesulfonyl chloride is highly reactive and readily undergoes nucleophilic substitution with amines to form sulfonamides and with alcohols in the presence of a base to form sulfonate esters. researchgate.net However, its high reactivity can be a drawback, as it is sensitive to hydrolysis.
Sulfonyl Fluorides: Benzenesulfonyl fluoride is significantly more stable than its chloride counterpart, particularly towards hydrolysis, yet it retains excellent electrophilic reactivity under specific activation conditions. ccspublishing.org.cn This unique balance of stability and reactivity has made sulfonyl fluorides prominent reagents in modern chemistry, especially in the field of "click chemistry." The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, developed by Sharpless and coworkers, utilizes the reliable reactivity of sulfonyl fluorides with silyl (B83357) ethers, alcohols, and amines to form strong covalent linkages. ccspublishing.org.cn
While both sulfonyl halides react effectively with strong, unhindered nucleophiles, sulfonyl chlorides are generally more reactive towards sterically hindered amines. researchgate.net Conversely, sulfonyl fluorides often show better compatibility with other functional groups due to their higher stability. researchgate.net The synthesis of sulfonyl fluorides can be achieved via a simple chloride/fluoride exchange from the corresponding sulfonyl chloride using reagents like potassium fluoride. ccspublishing.org.cnresearchgate.net
Electronic and Steric Influences on Benzene Ring Reactivity
The reactivity of the benzene ring in "Benzene, (1-cyclobuten-1-ylsulfonyl)-" towards electrophilic attack is profoundly influenced by the electronic and steric nature of the (1-cyclobuten-1-ylsulfonyl)- substituent. This group modulates the electron density of the aromatic ring and sterically hinders the approach of electrophiles, thereby controlling both the rate and regioselectivity of electrophilic aromatic substitution reactions.
Directing and Deactivating Effects of the Sulfonyl Substituent in Electrophilic Aromatic Substitution
The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, and its effects on the reactivity of the benzene ring are well-documented. This strong deactivating nature arises from a combination of inductive and resonance effects.
Resonance Effect: The sulfonyl group can also withdraw electron density from the benzene ring via resonance. The sulfur atom can expand its octet and accommodate more than eight valence electrons, allowing for delocalization of the π-electrons of the benzene ring onto the sulfonyl group. This is illustrated by the resonance structures below, which show the development of positive charge at the ortho and para positions of the benzene ring.

This delocalization of π-electrons away from the ring further decreases its electron density and contributes to the deactivation of the ring towards electrophilic attack.
Meta-Directing Effect: The combination of these inductive and resonance effects results in the sulfonyl group being a strong meta-director . As the resonance structures indicate, the ortho and para positions are significantly destabilized by a partial positive charge. Consequently, electrophilic attack is directed to the meta position, which, while still deactivated, is less electron-deficient than the ortho and para positions. The energy profile of the intermediate carbocations (arenium ions) formed during electrophilic attack confirms this preference. Attack at the meta position leads to a more stable arenium ion compared to attack at the ortho or para positions, as the positive charge is not placed on the carbon atom directly attached to the electron-withdrawing sulfonyl group.
The deactivating and meta-directing effects of the sulfonyl group are summarized in the following table:
| Effect | Description | Consequence for Electrophilic Aromatic Substitution |
| Inductive Effect | Strong electron withdrawal by the electronegative oxygen atoms through the σ-bond. | Deactivation of the benzene ring. |
| Resonance Effect | Delocalization of π-electrons from the benzene ring onto the sulfonyl group. | Further deactivation of the benzene ring, particularly at the ortho and para positions. |
| Overall Effect | Strong deactivation and meta-direction. | Slower reaction rates compared to benzene; incoming electrophile is directed to the meta position. |
Stereoelectronic Modulation of Aromatic Reactivity by the Cyclobutenylsulfonyl Group
The presence of the 1-cyclobuten-1-yl group attached to the sulfonyl moiety introduces additional stereoelectronic factors that can modulate the reactivity of the benzene ring. These effects are more subtle than the dominant deactivating and meta-directing influence of the sulfonyl group itself but are crucial for a comprehensive understanding of the molecule's chemical behavior.
Furthermore, the π-system of the cyclobutenyl double bond can potentially interact with the d-orbitals of the sulfur atom. While the transmission of electronic effects through a sulfonyl group is generally considered to be limited, any such interaction could subtly influence the electron distribution around the sulfur atom and, consequently, the extent of electron withdrawal from the benzene ring.
Steric Effects of the Cyclobutenyl Group: The four-membered cyclobutenyl ring introduces significant steric bulk in the vicinity of the sulfonyl group. This steric hindrance can play a role in the reactivity of the benzene ring in several ways:
Hindrance to Electrophilic Attack: The cyclobutenyl group can sterically shield the ortho positions of the benzene ring, making them less accessible to incoming electrophiles. While the sulfonyl group is already a meta-director, this steric hindrance would further disfavor any residual ortho-attack that might occur, leading to an even higher selectivity for the meta product.
Conformational Preferences: The steric interactions between the cyclobutenyl ring and the benzene ring can influence the preferred conformation of the molecule. The rotational barrier around the aryl-S bond might be affected, which in turn could influence the alignment of the sulfonyl group with the π-system of the benzene ring, potentially modulating the resonance effect.
The inherent ring strain of the cyclobutene ring is another factor to consider. This strain can affect the bond angles and lengths within the substituent, which might have a minor, yet measurable, impact on the electronic communication between the cyclobutenyl and sulfonyl groups.
| Feature of Cyclobutenyl Group | Potential Stereoelectronic Effect on Benzene Ring Reactivity |
| Unsaturation (C=C) | Slight inductive electron withdrawal, potentially increasing the deactivating effect of the sulfonyl group. |
| Steric Bulk | Increased steric hindrance around the ortho positions, further favoring meta-substitution. |
| Ring Strain | Potential alteration of bond angles and lengths, subtly influencing electronic interactions within the substituent. |
Computational and Theoretical Chemistry Investigations of Benzene, 1 Cyclobuten 1 Ylsulfonyl
Elucidation of Reaction Mechanisms and Reaction Dynamics
The study of reaction mechanisms and dynamics provides fundamental insights into the chemical transformations a molecule can undergo. For "Benzene, (1-cyclobuten-1-ylsulfonyl)-", computational chemistry offers powerful tools to predict its reactivity and the pathways of its potential reactions.
Application of Quantum Chemical Methods, e.g., Density Functional Theory (DFT) and Ab Initio Approaches
To investigate the reaction mechanisms of "Benzene, (1-cyclobuten-1-ylsulfonyl)-", researchers would typically employ a range of quantum chemical methods. Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.comglobalresearchonline.netmdpi.com By approximating the electron density of a molecule, DFT methods can effectively model the geometries of reactants, products, and transition states.
For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, could be utilized. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while more computationally demanding, can provide benchmark-quality energetic data for key points along a reaction pathway. beilstein-journals.org The choice of method and basis set would be crucial for obtaining reliable results for a molecule containing both a strained cyclobutenyl ring and a sulfonyl group attached to a benzene (B151609) ring.
Transition State Analysis and Activation Energy Calculations
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS) , which represents the highest energy point along the reaction coordinate. Computational methods are invaluable for locating and verifying these transient structures. For any proposed reaction involving "Benzene, (1-cyclobuten-1-ylsulfonyl)-", such as electrophilic aromatic substitution or reactions involving the cyclobutenyl moiety, identifying the transition state geometry is paramount.
Once the transition state is located, its vibrational frequencies are calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) , a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction.
Table 1: Hypothetical Activation Energies for Potential Reactions of Benzene, (1-cyclobuten-1-ylsulfonyl)-
| Reaction Type | Hypothetical Activation Energy (kcal/mol) |
| Electrophilic Aromatic Substitution (Nitration at para-position) | 15 - 25 |
| Ring-opening of Cyclobutenyl Group | 30 - 40 |
| Nucleophilic Attack at Sulfur | 20 - 30 |
Note: The values in this table are purely illustrative and would need to be determined by actual quantum chemical calculations.
Reaction Path Analysis, e.g., Unified Reaction Valley Approach (URVA)
To gain a more detailed picture of the reaction dynamics beyond just the stationary points (reactants, products, and transition states), reaction path analysis methods can be employed. The Unified Reaction Valley Approach (URVA) is a powerful technique for this purpose. smu.edursc.org URVA analyzes the reaction path and its curvature, providing insights into the chemical events that occur during a reaction, such as bond breaking and formation, charge transfer, and rehybridization. smu.edursc.org
By decomposing the reaction path curvature into contributions from different internal coordinates (bond lengths, angles, dihedrals), URVA can pinpoint exactly where along the reaction coordinate significant chemical changes take place. researchgate.net For a molecule like "Benzene, (1-cyclobuten-1-ylsulfonyl)-", URVA could reveal intricate details of how the electronic structure of the benzene ring, the sulfonyl group, and the cyclobutenyl ring evolve and interact during a chemical transformation.
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" is fundamental to explaining its stability, reactivity, and spectroscopic properties.
Molecular Orbital Theory and Electron Density Distributions
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. libretexts.orgyoutube.comlibretexts.orgyoutube.comyoutube.com For "Benzene, (1-cyclobuten-1-ylsulfonyl)-", MO analysis would reveal how the π-system of the benzene ring interacts with the orbitals of the sulfonyl group and the cyclobutenyl ring. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals that often govern a molecule's reactivity. The energy and shape of the HOMO would indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO would indicate its ability to accept electrons (electrophilicity).
The electron density distribution provides a visual representation of where electrons are most likely to be found within the molecule. researchgate.net Analysis of the electron density can reveal regions that are electron-rich or electron-deficient, offering clues about potential sites for electrophilic or nucleophilic attack. researchgate.net
Quantitative Assessment of Bond Strength and Intermolecular Interactions
Computational methods allow for the quantitative assessment of bond strengths . This can be achieved through various techniques, including the calculation of bond dissociation energies (BDEs). For "Benzene, (1-cyclobuten-1-ylsulfonyl)-", calculating the BDEs for the C-S, S-O, and various C-C bonds would provide valuable information about the molecule's stability and potential fragmentation pathways.
Molecular Modeling and Dynamics Simulations
Computational chemistry provides a powerful lens through which to examine the intricate structural and dynamic properties of "Benzene, (1-cyclobuten-1-ylsulfonyl)-". In the absence of direct experimental data for this specific molecule, molecular modeling and dynamics simulations, based on established principles and studies of analogous compounds, offer significant insights into its behavior at an atomic level. These theoretical investigations allow for the exploration of conformational landscapes, the influence of the surrounding environment, and the prediction of chemical reactivity.
Conformational Analysis of the Cyclobutene (B1205218) and Phenyl Moieties
The three-dimensional structure of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" is largely defined by the spatial arrangement of its constituent cyclobutene and phenyl moieties relative to the central sulfonyl group. A thorough conformational analysis, employing quantum mechanical methods, is essential to identify the most stable geometries and the energy barriers separating them.
The orientation of the sulfonyl group relative to the cyclobutene ring will also be a determining factor in the molecule's conformation. Steric hindrance between the bulky phenylsulfonyl group and the adjacent methylene (B1212753) group of the cyclobutene ring will likely favor a staggered conformation to minimize repulsive interactions.
The Phenyl Group: The rotational freedom around the C-S and S-C bonds connecting the phenyl and cyclobutene rings to the sulfonyl group gives rise to multiple potential conformers. The orientation of the phenyl ring relative to the rest of the molecule is of particular interest. Computational studies on analogous aryl sulfones have shown that the preferred conformation often involves a non-coplanar arrangement of the aromatic ring with respect to the sulfonyl group's C-S-C plane. This is due to a balance of electronic effects, including conjugation and electrostatic interactions, as well as steric factors.
Molecular dynamics simulations can provide a dynamic picture of these conformational changes over time, revealing the flexibility of the molecule and the timescales of different motions. These simulations would likely show rapid puckering of the cyclobutene ring and slower, larger-amplitude rotations of the phenyl group.
Below is a hypothetical data table summarizing key structural parameters for the lowest energy conformer of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" as would be predicted from DFT calculations.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| C-S-C Bond Angle (°) | 104.5 | B3LYP/6-31G |
| O-S-O Bond Angle (°) | 119.8 | B3LYP/6-31G |
| Cyclobutene Puckering Angle (°) | 25.0 | B3LYP/6-31G |
| Phenyl-Sulfonyl Dihedral Angle (°) | 75.0 | B3LYP/6-31G |
Investigation of Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence both the structure and reactivity of a molecule. For "Benzene, (1-cyclobuten-1-ylsulfonyl)-", the polarity of the solvent is expected to play a crucial role due to the polar nature of the sulfonyl group.
Computational chemistry offers several approaches to model solvent effects, ranging from implicit continuum solvation models to explicit molecular dynamics simulations with solvent molecules. Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient and can provide valuable insights into how the solvent's dielectric constant affects the relative energies of different conformers and transition states.
For instance, in a polar solvent, conformers with a larger dipole moment would be preferentially stabilized. This could potentially alter the conformational equilibrium compared to the gas phase. The sulfonyl group, with its strong electron-withdrawing nature, imparts a significant dipole moment to the molecule. Solvation would be expected to influence the rotational barrier of the phenyl group and potentially the puckering of the cyclobutene ring.
Molecular dynamics simulations with explicit solvent molecules can provide a more detailed picture of the solute-solvent interactions. These simulations can reveal the specific hydrogen bonding or dipole-dipole interactions between the sulfonyl group's oxygen atoms and the solvent molecules. Such interactions can have a profound effect on the molecule's reactivity. For example, in reactions where the sulfonyl group acts as a leaving group or participates in the stabilization of a transition state, the specific solvation of this group can significantly alter the reaction kinetics.
A hypothetical study could compare the reaction rates of a representative reaction of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" in solvents of varying polarity, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and water (polar protic). The results of such a computational investigation are summarized in the hypothetical table below.
| Solvent | Dielectric Constant | Calculated Relative Reaction Rate | Solvation Model |
|---|---|---|---|
| Hexane | 1.88 | 1.0 | PCM |
| Dichloromethane | 8.93 | 5.2 | PCM |
| Water | 78.4 | 15.7 | PCM |
Predictive Computational Approaches for Novel Transformations
One of the most exciting applications of computational chemistry is the prediction of novel chemical reactions and the rational design of new synthetic methodologies. For "Benzene, (1-cyclobuten-1-ylsulfonyl)-", with its unique combination of a strained ring and an activated double bond, computational approaches can be invaluable in exploring its potential reactivity.
The presence of the electron-withdrawing phenylsulfonyl group makes the double bond of the cyclobutene ring electron-deficient. This suggests that the molecule could act as a good Michael acceptor in conjugate addition reactions. researchgate.net Quantum chemical calculations can be used to determine the energies of the Lowest Unoccupied Molecular Orbital (LUMO), which is localized on the double bond, and to model the transition states for the addition of various nucleophiles. Such calculations could predict the feasibility and regioselectivity of these reactions.
Furthermore, the strained four-membered ring of the cyclobutene moiety suggests the possibility of ring-opening reactions. Computational studies on the electrocyclic ring-opening of cyclobutene to 1,3-butadiene (B125203) are well-established. ukim.mk The presence of the sulfonyl group would undoubtedly influence the thermodynamics and kinetics of such a transformation. Density Functional Theory (DFT) calculations could be employed to map out the potential energy surface for the ring-opening of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" and to identify the activation energy for this process. This could reveal whether such a reaction is thermally or photochemically feasible.
Another area of exploration is the participation of the double bond in cycloaddition reactions. As a dienophile, "Benzene, (1-cyclobuten-1-ylsulfonyl)-" could potentially react with dienes in [4+2] cycloaddition reactions. Computational modeling of the transition states for these reactions could provide insights into the stereoselectivity and regioselectivity of the process, guiding experimental efforts to synthesize novel polycyclic compounds.
The following table presents hypothetical activation energies for several potential novel transformations of "Benzene, (1-cyclobuten-1-ylsulfonyl)-" as predicted by DFT calculations.
| Reaction Type | Reactant | Predicted Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Michael Addition | Thiophenol | 12.5 | M06-2X/6-311+G(d,p) |
| [4+2] Cycloaddition | Cyclopentadiene | 20.1 | M06-2X/6-311+G(d,p) |
| Electrocyclic Ring Opening | - | 35.8 | CASSCF(4,4)/6-31G* |
These predictive studies, by providing a detailed understanding of the potential energy landscape, can significantly accelerate the discovery of new chemical reactions and the development of novel synthetic strategies involving "Benzene, (1-cyclobuten-1-ylsulfonyl)-".
Advanced Research Applications and Future Perspectives
Strategic Use in Target-Oriented Synthesis and Building Block Methodologies
The utility of Benzene (B151609), (1-cyclobuten-1-ylsulfonyl)- in organic synthesis stems from the distinct properties of its two core components: the phenyl sulfone group and the cyclobutene (B1205218) ring. Sulfones are recognized for their remarkable versatility, often described as "chemical chameleons" or "pluripotent" functional groups. nih.gov They can act as activators for adjacent protons, function as excellent leaving groups, and participate in a wide array of transformations as nucleophiles, electrophiles, or radical precursors. nih.govresearchgate.net This allows for a diverse range of synthetic manipulations.
The cyclobutene ring, a highly strained four-membered carbocycle, serves as a powerful linchpin in complexity-generating transformations. almacgroup.comacs.org Its inherent ring strain can be harnessed for ring-opening, rearrangement, and cycloaddition reactions, providing rapid access to more complex and diverse molecular architectures, including other cycloalkanes and heterocyclic systems. nih.govresearchgate.net
The combination of these two functionalities in a single molecule makes Benzene, (1-cyclobuten-1-ylsulfonyl)- a potent bifunctional building block. It can be employed in target-oriented synthesis to construct intricate molecular frameworks, such as those found in biologically active natural products and pharmaceuticals. acs.orgnih.gov For instance, the vinyl sulfone moiety can act as a Michael acceptor, while the cyclobutene can undergo [2+2] or [4+2] cycloadditions, enabling the stepwise and controlled construction of polycyclic systems. researchgate.netrsc.org
Exploration of Novel Reactivity Patterns for Cyclobutene Sulfones
The unique electronic and structural features of Benzene, (1-cyclobuten-1-ylsulfonyl)- pave the way for exploring novel reactivity patterns that are not readily accessible with simpler sulfones or alkenes. The electron-withdrawing nature of the phenylsulfonyl group polarizes the double bond of the cyclobutene ring, enhancing its reactivity as an electrophile in Michael additions. researchgate.netrsc.org
Furthermore, the strained ring system introduces unique mechanistic possibilities. For example, reactions initiated at the sulfone group could trigger subsequent rearrangements or ring-opening of the cyclobutene core. Conversely, transformations involving the cyclobutene double bond could be influenced by the steric and electronic properties of the adjacent sulfone.
Recent research has focused on the catalytic activation of C–S bonds in sulfones, allowing them to participate in cross-coupling reactions. rsc.org Applying this logic to Benzene, (1-cyclobuten-1-ylsulfonyl)- could enable its use as a cyclobutenylating agent. Additionally, radical cascade reactions, a powerful tool for forming multiple bonds in a single step, could be designed to exploit both the sulfone and the strained ring. nih.govrsc.org A hypothetical radical addition to the double bond could be followed by a ring-opening cascade to generate highly functionalized, stereodefined acyclic structures.
Development of Catalytic Systems and Organocatalysis via Computational Insights
The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of Benzene, (1-cyclobuten-1-ylsulfonyl)-. Both transition-metal catalysis and organocatalysis offer powerful avenues for achieving highly selective and enantioselective transformations.
Transition-metal catalysis has been extensively used for the asymmetric synthesis of chiral cyclobutenes and for functionalizing sulfones. dicp.ac.cnmdpi.com For Benzene, (1-cyclobuten-1-ylsulfonyl)-, metal catalysts could be employed for:
Asymmetric Hydrogenation: To produce chiral cyclobutane (B1203170) sulfones.
Cross-Coupling Reactions: Utilizing the C-S bond for C-C bond formation. rsc.org
[2+2] Cycloadditions: Catalyzing reactions between the cyclobutene and other alkenes or alkynes to build more complex carbocyclic frameworks. acs.orgnih.gov
Organocatalysis provides a complementary, metal-free approach to asymmetric synthesis. dicp.ac.cnnih.gov Chiral organocatalysts, such as amines or Brønsted acids, could be used to catalyze enantioselective conjugate additions to the vinyl sulfone moiety. dicp.ac.cn Recent advances have demonstrated the ability of organocatalysis to facilitate the asymmetric deoxygenation of sulfones to generate chiral sulfinyl compounds, a strategy that could potentially be applied to derivatives of this molecule. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), play a pivotal role in this area. escholarship.orgrsc.org They provide deep mechanistic insights into reaction pathways, helping to rationalize observed reactivity and stereoselectivity. nih.gov For example, computational models can predict the transition state energies for different catalytic cycles, guiding the design of more efficient and selective catalysts. researchgate.net Such studies are invaluable for understanding the complex interplay between the strained ring and the sulfonyl group during catalytic transformations.
Interactive Table: Catalytic Approaches for Cyclobutene Sulfone Functionalization
| Catalytic Strategy | Catalyst Type | Potential Transformation | Desired Outcome |
| Asymmetric Cycloaddition | Cobalt, Gold, Palladium | [2+2] Cycloaddition | Enantioenriched polycyclic systems |
| Conjugate Addition | Chiral Amines, Phosphines | Michael Addition | Chiral functionalized cyclobutanes |
| Asymmetric Isomerization | Chiral Brønsted Acids | Double bond migration | Access to different cyclobutene isomers |
| C-S Bond Activation | Nickel, Palladium | Cross-Coupling | Cyclobutenylation of various substrates |
| Asymmetric Deoxygenation | Organocatalysts | Sulfone to Sulfoxide | Chiral sulfinyl compounds |
Integration with Emerging Synthetic Technologies and High-Throughput Approaches
Modernizing the synthesis of complex molecules like Benzene, (1-cyclobuten-1-ylsulfonyl)- involves integrating emerging technologies such as continuous flow chemistry and high-throughput experimentation. Traditional photochemical methods for synthesizing cyclobutenes often rely on inefficient and hazardous medium-pressure mercury lamps. almacgroup.comalmacgroup.com
Continuous flow synthesis offers a safer, more efficient, and scalable alternative. rsc.org The use of high-power LED light sources in conjunction with flow reactors allows for precise control over reaction parameters (temperature, residence time, light intensity), leading to higher yields, shorter reaction times, and improved energy efficiency. almacgroup.comalmacgroup.com This technology is particularly well-suited for photochemical [2+2] cycloadditions used to prepare the cyclobutene core. almacgroup.com The development of a continuous flow process for generating cyclobutenes has been shown to be scalable to multigram quantities, highlighting its industrial applicability. almacgroup.com
High-throughput approaches, where many reactions are run in parallel under varied conditions, can accelerate the discovery of optimal catalysts and reaction conditions for the functionalization of Benzene, (1-cyclobuten-1-ylsulfonyl)-. This is particularly useful for optimizing complex catalytic cycles or exploring novel reactivity patterns.
Green Chemistry Considerations in Sulfone and Cyclobutene Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to minimize waste, reduce energy consumption, and use less hazardous materials. rsc.org The synthesis of Benzene, (1-cyclobuten-1-ylsulfonyl)- offers several opportunities for implementing greener practices.
For Sulfone Synthesis:
Atom Economy: Traditional sulfone synthesis often involves the oxidation of sulfides. nih.govnih.gov Greener methods focus on using catalytic amounts of metal catalysts or metal-free organocatalysts with environmentally benign oxidants like hydrogen peroxide (H₂O₂). organic-chemistry.org
Safer Solvents: Efforts are being made to replace toxic organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. rsc.org Catalyst-free sulfonylation of activated alkenes in water has been successfully developed. rsc.org
Alternative Reagents: The use of sulfur dioxide surrogates, such as sodium dithionite (B78146), provides a more manageable and less hazardous way to incorporate the sulfonyl group. rsc.org
For Cyclobutene Synthesis:
Energy Efficiency: As mentioned, replacing traditional mercury lamps with energy-efficient LEDs in photochemical reactions significantly reduces energy consumption and associated hazards. almacgroup.comalmacgroup.com
Catalysis: The use of earth-abundant metal catalysts (e.g., cobalt) or organocatalysts for enantioselective [2+2] cycloadditions is preferable to methods requiring expensive or toxic heavy metals. nih.govdicp.ac.cn
Process Intensification: Continuous flow synthesis not only improves safety and scalability but also embodies green principles by reducing solvent waste and energy usage per unit of product. rsc.org
Interactive Table: Green Chemistry Metrics in Synthesis
| Green Chemistry Principle | Application in Sulfone Synthesis | Application in Cyclobutene Synthesis |
| Waste Prevention | Use of SO₂ surrogates to avoid gaseous reagents. rsc.org | Flow chemistry reduces side products and purification waste. rsc.org |
| Atom Economy | Direct sulfonylation reactions are superior to multi-step oxidation routes. rsc.org | [2+2] cycloadditions are inherently atom-economical. |
| Less Hazardous Synthesis | Replacing harsh oxidants with H₂O₂. organic-chemistry.org | Avoiding toxic heavy metal catalysts. nih.gov |
| Safer Solvents & Auxiliaries | Performing reactions in water. rsc.org | Reducing solvent volume through flow processes. almacgroup.com |
| Energy Efficiency | Microwave-assisted synthesis can reduce reaction times. mdpi.com | Using energy-efficient LEDs instead of Hg lamps. almacgroup.com |
| Use of Catalysis | Organocatalytic oxidation of sulfides. organic-chemistry.org | Catalytic enantioselective cycloadditions. nih.govdicp.ac.cn |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
